molecular formula C9H12O4 B7764091 2,3-Norbornanedicarboxylic Acid CAS No. 6343-11-9

2,3-Norbornanedicarboxylic Acid

Cat. No.: B7764091
CAS No.: 6343-11-9
M. Wt: 184.19 g/mol
InChI Key: IVVOCRBADNIWDM-UHFFFAOYSA-N
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Description

2,3-Norbornanedicarboxylic Acid is a bicyclic compound with the molecular formula C9H12O4. It is also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. This compound is characterized by its unique structure, which includes a norbornane skeleton with two carboxylic acid groups attached at the 2 and 3 positions. It is a white to almost white crystalline powder that is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Norbornanedicarboxylic Acid can be synthesized through various methods. One common method involves the oxidation of norbornene derivatives. For instance, the oxidation of norbornene with potassium permanganate (KMnO4) in an acidic medium can yield this compound . Another method involves the hydrolysis of norbornene dicarboxylic anhydride in the presence of water and a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromium trioxide (CrO3). These reactions are conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Norbornanedicarboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Norbornanedicarboxylic Acid involves its ability to participate in various chemical reactions due to the presence of two reactive carboxylic acid groups. These groups can form hydrogen bonds, undergo nucleophilic substitution, and participate in condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVOCRBADNIWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938141
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Record name Dihydronadic acid
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Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Record name 2,3-NORBORNANEDICARBOXYLIC ACID
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